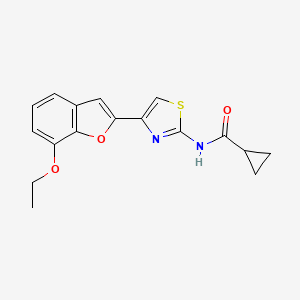![molecular formula C19H16N2O3S B2371691 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866808-02-8](/img/structure/B2371691.png)
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as HMC-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMC-1 belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been reported to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been extensively studied for its potential therapeutic applications in various diseases. Several research studies have reported that 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition to its anticancer activity, 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has also been reported to possess antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases.
作用機序
The mechanism of action of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cell growth, proliferation, and survival. 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that regulate cell cycle progression and apoptosis. In addition to its effects on the PI3K/Akt/mTOR pathway, 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to exhibit potent anticancer activity in vitro and in vivo. Several research studies have reported that 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition to its anticancer activity, 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has also been reported to possess antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. However, further studies are needed to elucidate the exact biochemical and physiological effects of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione.
実験室実験の利点と制限
One of the advantages of using 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments is its potent anticancer activity against various cancer cell lines. 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of novel anticancer agents. However, one of the limitations of using 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. Therefore, further studies are needed to optimize the formulation of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione for its potential therapeutic applications.
将来の方向性
Several future directions can be explored in the field of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione research. One of the future directions is to investigate the potential of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione as a novel anticancer agent in preclinical and clinical studies. Another future direction is to explore the potential of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione as a therapeutic agent for infectious and inflammatory diseases. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione and its biochemical and physiological effects. Furthermore, the optimization of the formulation of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione for its potential therapeutic applications is also an important future direction to be explored.
合成法
The synthesis of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves a multi-step process that starts with the reaction of 3-hydroxy-4-methoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate intermediate. The intermediate is then reacted with 7-methyl-4-chloro-3H-chromen-2-one to obtain the desired product, 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. The synthesis of 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been reported in several research papers, and the yield and purity of the product depend on the reaction conditions and the purity of the starting materials.
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVGSKDSPSQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

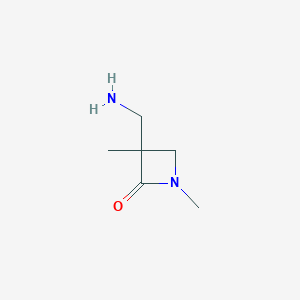
![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)


![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)

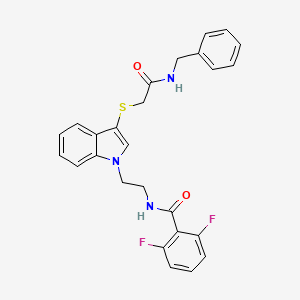
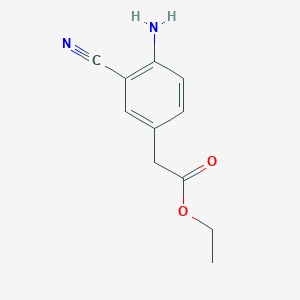
![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)
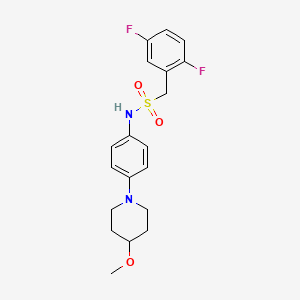

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)
